molecular formula C11H12F2O3 B14019791 Methyl 4,5-difluoro-2-isopropoxybenzoate

Methyl 4,5-difluoro-2-isopropoxybenzoate

Katalognummer: B14019791
Molekulargewicht: 230.21 g/mol
InChI-Schlüssel: IJQXCKPMEUBWMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,5-difluoro-2-isopropoxybenzoate is an organic compound with the molecular formula C11H12F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an isopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-difluoro-2-isopropoxybenzoate typically involves the esterification of 4,5-difluoro-2-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5-difluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4,5-difluoro-2-isopropoxybenzoic acid.

    Reduction: 4,5-difluoro-2-isopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4,5-difluoro-2-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4,5-difluoro-2-isopropoxybenzoate depends on the specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and alter its reactivity. The isopropoxy group can influence the compound’s solubility and interaction with biological targets. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4,5-difluoro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.

    Methyl 4,5-difluoro-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.

    Methyl 4,5-difluoro-2-propoxybenzoate: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

Methyl 4,5-difluoro-2-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its chemical and physical properties, such as solubility and reactivity. The fluorine atoms also contribute to its stability and potential biological activity.

Eigenschaften

Molekularformel

C11H12F2O3

Molekulargewicht

230.21 g/mol

IUPAC-Name

methyl 4,5-difluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12F2O3/c1-6(2)16-10-5-9(13)8(12)4-7(10)11(14)15-3/h4-6H,1-3H3

InChI-Schlüssel

IJQXCKPMEUBWMZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=C(C=C1C(=O)OC)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.